molecular formula C17H15NO2 B4996085 5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol

5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol

Cat. No. B4996085
M. Wt: 265.31 g/mol
InChI Key: NYWYPEIGGSVNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. MDPV is a potent psychostimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. MDPV has been a subject of scientific research due to its potential use as a tool in the study of the brain and its functions.

Mechanism of Action

5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This compound also acts as a substrate for the transporters that normally remove these neurotransmitters from the synapse, which leads to their accumulation and prolonged effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, sweating, and pupil dilation. This compound also produces behavioral effects such as increased locomotion, stereotypy, and self-administration in animals.

Advantages and Limitations for Lab Experiments

5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has several advantages for use in laboratory experiments, including its potency, selectivity, and rapid onset of action. However, its high abuse potential and potential for toxicity limit its use in certain experiments and require careful handling and monitoring.

Future Directions

Future research on 5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol may focus on its potential use as a tool in the study of addiction and the neurobiological basis of drug-seeking behavior. This compound may also be used to study the effects of psychostimulants on other neurotransmitter systems and their interactions with other drugs of abuse. Additionally, the development of new analogs of this compound may lead to the discovery of new drugs with improved selectivity and safety profiles.

Synthesis Methods

5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-1-phenyl-1-propanol in the presence of hydrochloric acid. The resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been used in scientific research to study the effects of psychostimulants on the brain and behavior. This compound has been shown to increase dopamine and norepinephrine release in the brain, which is associated with the reinforcing effects of drugs of abuse. This compound has also been used to study the mechanisms of addiction and the neurobiological basis of drug-seeking behavior.

properties

IUPAC Name

5-methyl-2-[3-(2-methylphenyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-7-8-14(16(19)9-11)17-10-15(18-20-17)13-6-4-3-5-12(13)2/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWYPEIGGSVNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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